molecular formula C10H12BrNO B2969478 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 392660-50-3

8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2969478
CAS RN: 392660-50-3
M. Wt: 242.116
InChI Key: CFTWXJRVIHYSMK-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ-based natural and synthetic compounds have diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives are diverse and depend on the specific substituents present on the THIQ scaffold . The reaction often involves the cyclization of an N-acyl derivative of β-phenylethylamine .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline: is a valuable precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These compounds are significant due to their presence in natural products and drugs, playing a crucial role in cell biology. The versatility of this compound allows for the creation of complex structures that are biologically active against cancer cells, microbes, and various disorders.

Medicinal Chemistry and Biological Activities

The compound serves as a core structure for developing analogs with potent biological activities . These activities include combating infective pathogens and neurodegenerative disorders. The structural diversity of tetrahydroisoquinoline derivatives provides a rich field for structure-activity relationship (SAR) studies, leading to new therapeutic agents.

Anticancer Activity

Research has shown that derivatives of tetrahydroisoquinolines exhibit anticancer properties by inhibiting critical enzymes and receptors involved in the progression of cancer . The bromo and methoxy groups on the tetrahydroisoquinoline scaffold enhance its interaction with biological targets, making it a promising candidate for anticancer drug development.

Heterocyclic Chemistry Research

In the field of heterocyclic chemistry, 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is used to explore novel synthetic methodologies . Its structure is manipulated to construct new heterocyclic systems, which are foundational in the development of pharmaceuticals and agrochemicals.

C(1)-Functionalization

This compound is also significant in the C(1)-functionalization of tetrahydroisoquinolines with alkynes . This type of functionalization is crucial for modifying the core structure to enhance its biological activity or to create new pharmacophores for drug discovery.

Green Synthetic Organic Chemistry

The compound’s utility extends to green synthetic organic chemistry, where it’s used to develop environmentally friendly synthetic routes . This approach minimizes the use of hazardous reagents and promotes sustainable practices in chemical synthesis.

Future Directions

The future directions for the study of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline and other THIQ derivatives are likely to involve the development of novel THIQ analogs with potent biological activity . This is due to the diverse biological activities of these compounds against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name

8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTWXJRVIHYSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCNCC2=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

392660-50-3
Record name 8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
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